4-(Methoxymethyl)thiazole
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Overview
Description
4-(Methoxymethyl)thiazole is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its aromatic properties and significant biological activities. Thiazoles are found in various natural products and synthetic compounds, making them valuable in multiple fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thioamide with an α-haloketone. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
4-(Methoxymethyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it valuable in the development of new drugs.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: This compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activities.
2-Methylthiazole: A derivative with a methyl group at the 2-position, used in flavor and fragrance industries.
4-Methylthiazole: Similar to 4-(Methoxymethyl)thiazole but with a methyl group instead of a methoxymethyl group.
Uniqueness
This compound is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound in various applications .
Properties
Molecular Formula |
C5H7NOS |
---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
4-(methoxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H7NOS/c1-7-2-5-3-8-4-6-5/h3-4H,2H2,1H3 |
InChI Key |
MQJZSMLAUBXNGZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CSC=N1 |
Origin of Product |
United States |
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